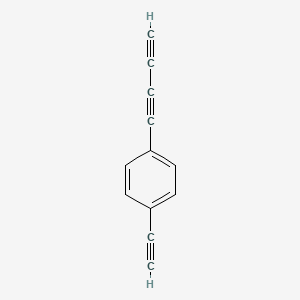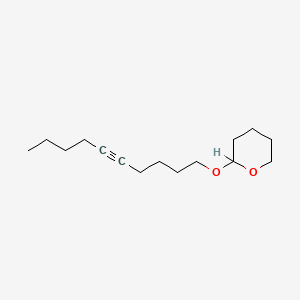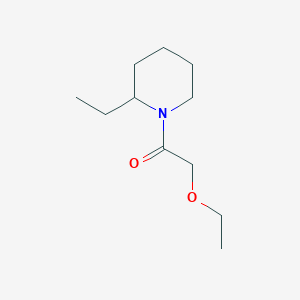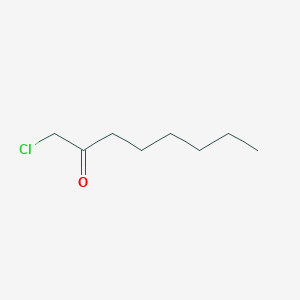
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Sulfonylation: The sulfonyl group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-2-pyrrolidinone: Shares the pyrrolidine ring but lacks the imidazole and sulfonyl groups.
Pyrrolidine-2-one: Contains the pyrrolidine ring but differs in the functional groups attached.
Pyrrolidine-2,5-diones: Similar in having the pyrrolidine ring but with different substituents.
Uniqueness
1-ethyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and pyrrolidine rings, along with the sulfonyl group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
1-ethyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C10H17N3O2S/c1-2-12-8-5-11-10(12)9-16(14,15)13-6-3-4-7-13/h5,8H,2-4,6-7,9H2,1H3 |
Clé InChI |
KEHUJEUXMFWKLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CS(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)


![7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile](/img/structure/B13948407.png)

![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)



![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
